Tedatioxetine
Overview
Description
Tedatioxetine, also known by its developmental code name Lu AA24530, is an experimental antidepressant discovered by scientists at Lundbeck. It was developed for the treatment of major depressive disorder and anxiety disorders. This compound is a multimodal antidepressant that acts as a triple reuptake inhibitor, targeting serotonin, norepinephrine, and dopamine transporters .
Mechanism of Action
Target of Action
Tedatioxetine primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters , acting as a triple reuptake inhibitor . It also antagonizes 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These targets play crucial roles in mood regulation, with serotonin and norepinephrine being particularly important in the pathophysiology of depression .
Mode of Action
This compound inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and ultimately leads to improved mood and reduced depressive symptoms . As an antagonist of certain serotonin and adrenergic receptors, this compound prevents the activation of these receptors, further modulating neurotransmission .
Biochemical Pathways
It is known that the increase in serotonin, norepinephrine, and dopamine levels can affect various downstream signaling pathways, potentially leading to changes in gene expression, neuroplasticity, and circadian rhythms .
Pharmacokinetics
Like many other antidepressants, it is likely to be well absorbed after oral administration, widely distributed throughout the body, metabolized primarily in the liver (potentially involving cytochrome p450 enzymes), and excreted in both urine and feces . These properties can significantly impact the drug’s bioavailability, efficacy, and side effect profile .
Result of Action
At the molecular level, this compound increases the concentration of key neurotransmitters in the synaptic cleft, enhancing neurotransmission . At the cellular level, this can lead to changes in neuronal firing rates, synaptic plasticity, and ultimately the function of neural circuits involved in mood regulation . These changes are believed to underlie the antidepressant effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, individual genetic variations, particularly in genes encoding drug-metabolizing enzymes and drug targets, can influence the drug’s pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, age, sex, liver and kidney function, and concomitant medications can also impact the drug’s effects .
Biochemical Analysis
Biochemical Properties
Tedatioxetine is reported to act as a triple reuptake inhibitor, with a preference for serotonin, norepinephrine, and dopamine . It also acts as an antagonist for 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its influence on neurotransmitter reuptake and receptor antagonism. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, this compound can increase the concentration of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission . Its antagonistic effects on various serotonin and adrenergic receptors may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the reuptake transporters for serotonin, norepinephrine, and dopamine . This inhibition prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released, leading to an increased concentration in the synaptic cleft and enhanced neurotransmission . This compound also binds to and antagonizes various serotonin and adrenergic receptors, which can influence a variety of cellular processes .
Preparation Methods
The synthesis of Tedatioxetine involves several key steps The primary synthetic route includes the preparation of 4-(2-(4-methylphenylthio))phenylpiperidineThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Tedatioxetine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting sulfoxides back to sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Tedatioxetine has been primarily studied for its potential use in treating major depressive disorder and anxiety disorders. Its unique mechanism of action as a triple reuptake inhibitor makes it a promising candidate for these conditions. Additionally, this compound’s ability to antagonize serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3) and α1A-adrenergic receptors further enhances its therapeutic potential .
In the field of chemistry, this compound serves as a valuable compound for studying the interactions of monoamine transporters and receptors. In biology and medicine, it provides insights into the treatment of mood disorders and the development of new antidepressant therapies. Industrially, this compound’s synthesis and production methods contribute to advancements in pharmaceutical manufacturing techniques .
Comparison with Similar Compounds
Tedatioxetine is similar to other antidepressants like vortioxetine and vilazodone, which also target serotonin receptors and monoamine transporters. this compound’s unique combination of triple reuptake inhibition and receptor antagonism sets it apart from these compounds. This multimodal mechanism of action provides a broader therapeutic profile and potentially greater efficacy in treating mood disorders .
Similar Compounds
- Vortioxetine
- Vilazodone
- MIN-117
- TGBA01AD
This compound’s distinct pharmacological properties and potential therapeutic benefits make it a valuable compound for further research and development in the field of psychopharmacology .
Properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-95-2 | |
Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tedatioxetine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tedatioxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEDATIOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the role of CYP2D6 important in the context of tedatioxetine treatment?
A1: this compound is primarily metabolized by the CYP2D6 enzyme in the liver []. This enzyme exhibits significant genetic variability across individuals, leading to different metabolic rates. This means individuals with certain gene variants may metabolize this compound slower or faster than others, potentially influencing drug levels and treatment response.
Q2: How does the research utilize population pharmacokinetic modeling to better characterize CYP2D6 genotype-phenotype relationships for this compound?
A2: Researchers utilized a large clinical dataset to develop a population pharmacokinetic (popPK) model for this compound and its CYP2D6-dependent metabolite []. By analyzing data from 578 subjects, the model estimated CYP2D6-mediated metabolism for each individual. This allowed them to assign activity scores to specific CYP2D6 alleles and quantify their impact on drug metabolism, providing insights into the translation of genotypes into phenotypic variations in drug response.
Q3: What were some key findings regarding the impact of specific CYP2D6 alleles on this compound metabolism?
A3: The study revealed interesting findings about specific alleles. For instance, the CYP2D617 and CYP2D641 alleles were associated with the lowest CYP2D6 activity []. This suggests individuals carrying these alleles might metabolize this compound slower, potentially leading to higher drug exposure. This information could be crucial for personalized medicine approaches, where genotyping could guide dosage adjustments based on an individual's genetic predisposition.
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